
L-Prolinamide-2,5,5-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Prolinamide-2,5,5-D3 is a deuterium-labeled derivative of L-prolinamide, a compound derived from the amino acid L-proline. The deuterium labeling involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms due to the unique properties of deuterium.
準備方法
Synthetic Routes and Reaction Conditions
L-Prolinamide-2,5,5-D3 can be synthesized through a series of chemical reactions starting from L-proline. One common method involves the amidation of L-proline using ammonia in the presence of a biocatalyst. This process is racemization-free and can be performed in organic solvents such as 2-methyl-2-butanol at elevated temperatures (e.g., 70°C) to achieve high conversion rates .
Industrial Production Methods
Industrial production of L-prolinamide typically involves the reaction of L-proline with triphosgene, diphosgene, or phosgene in solvents like anhydrous tetrahydrofuran, 1,4-dioxane, or dichloromethane. This forms an intermediate, L-proline carbamyl chloride, which is then further reacted with ammonia to produce L-prolinamide . The process is designed to minimize impurities and reduce production costs, making it suitable for large-scale manufacturing.
化学反応の分析
Types of Reactions
L-Prolinamide-2,5,5-D3 undergoes various chemical reactions, including:
Amidation: The conversion of L-proline to L-prolinamide using ammonia and a biocatalyst.
Nitroso Aldol Reactions: Catalyzed by L-prolinamide derivatives, these reactions involve the formation of α-hydroxyamino carbonyl compounds from aldehydes and nitrosobenzene.
Common Reagents and Conditions
Ammonia: Used in the amidation process.
Biocatalysts: Such as immobilized CalB variants for racemization-free amidation.
Nitrosobenzene: Used in nitroso aldol reactions.
Major Products
L-Prolinamide: The primary product of amidation reactions.
α-Hydroxyamino Carbonyl Compounds: Formed in nitroso aldol reactions.
科学的研究の応用
L-Prolinamide-2,5,5-D3 has several applications in scientific research:
Chemistry: Used as an organocatalyst in aldol reactions, particularly in aqueous environments.
Biology: Studied for its role in metabolic pathways and enzyme-catalyzed reactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals and chiral drugs.
Industry: Employed in the production of polymers and other synthetic materials.
作用機序
The mechanism of action of L-Prolinamide-2,5,5-D3 involves its role as a catalyst in various chemical reactions. For example, in amidation reactions, it facilitates the conversion of L-proline to L-prolinamide without racemization. The molecular targets include the amino and carboxyl groups of L-proline, and the pathways involve the formation of intermediate carbamyl chloride and subsequent reaction with ammonia .
類似化合物との比較
Similar Compounds
L-Prolinamide: The non-deuterated form of L-Prolinamide-2,5,5-D3.
D-Phenylalanyl-N-benzyl-L-prolinamide: Another proline derivative used in pharmaceutical research.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for the study of reaction mechanisms and metabolic pathways with greater precision, as deuterium’s different nuclear properties compared to hydrogen can be detected using various analytical techniques.
特性
分子式 |
C5H10N2O |
|---|---|
分子量 |
117.16 g/mol |
IUPAC名 |
(2S)-2,5,5-trideuteriopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1/i3D2,4D |
InChIキー |
VLJNHYLEOZPXFW-KIZNEYSQSA-N |
異性体SMILES |
[2H][C@]1(CCC(N1)([2H])[2H])C(=O)N |
正規SMILES |
C1CC(NC1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


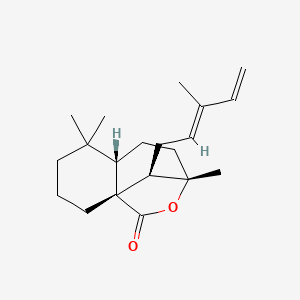
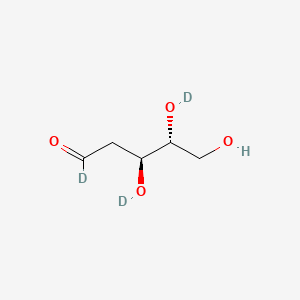

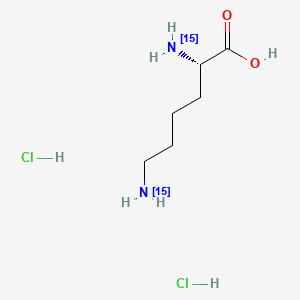

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)

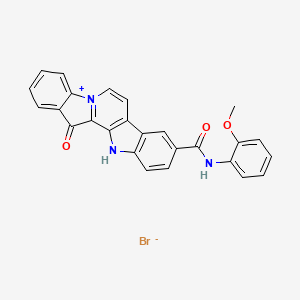
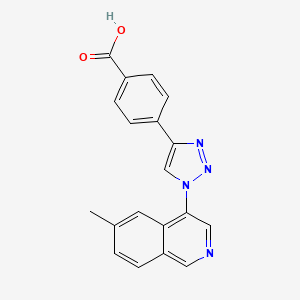

![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)
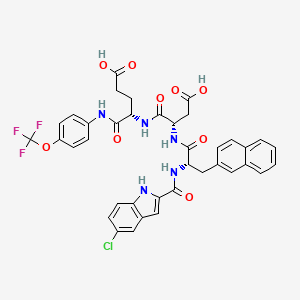
![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)

